3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 143591-62-2
VCID: VC16827886
InChI: InChI=1S/C11H14BrN5/c1-15-4-6-16(7-5-15)10-11-14-8-9(12)17(11)3-2-13-10/h2-3,8H,4-7H2,1H3
SMILES:
Molecular Formula: C11H14BrN5
Molecular Weight: 296.17 g/mol

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine

CAS No.: 143591-62-2

Cat. No.: VC16827886

Molecular Formula: C11H14BrN5

Molecular Weight: 296.17 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine - 143591-62-2

Specification

CAS No. 143591-62-2
Molecular Formula C11H14BrN5
Molecular Weight 296.17 g/mol
IUPAC Name 3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C11H14BrN5/c1-15-4-6-16(7-5-15)10-11-14-8-9(12)17(11)3-2-13-10/h2-3,8H,4-7H2,1H3
Standard InChI Key VZCYSYZVWZAODO-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC=CN3C2=NC=C3Br

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is C₁₁H₁₃BrN₅, with a molecular weight of 311.16 g/mol. Its IUPAC name is 3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine, reflecting the positions of its substituents on the bicyclic framework. The compound’s structure combines a planar imidazo[1,2-a]pyrazine system with a flexible 4-methylpiperazine side chain, enabling diverse interactions with biological targets .

Key structural attributes include:

  • Bromine at C3: Enhances electrophilicity and facilitates cross-coupling reactions.

  • 4-Methylpiperazine at C8: Introduces basicity and hydrogen-bonding capacity, critical for target binding.

  • Fused Ring System: Provides rigidity and π-π stacking potential .

PropertyValue
Molecular FormulaC₁₁H₁₃BrN₅
Molecular Weight311.16 g/mol
IUPAC Name3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine
Canonical SMILESCN1CCN(CC1)C2=NC=C3N2C(=NC=C3Br)N

Synthesis and Reaction Pathways

Core Formation via Cyclocondensation

The imidazo[1,2-a]pyrazine core is typically synthesized through cyclocondensation of 2-aminopyrazine derivatives with α-haloketones or aldehydes. For example, 2-amino-3-bromopyrazine reacts with chloroacetaldehyde in methanol to yield the brominated intermediate, which is subsequently functionalized at the 8-position .

Reactivity and Functionalization

Halogen-Directed Cross-Coupling

The C3 bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C3, diversifying the compound’s pharmacological profile .

Piperazine Modifications

The 4-methylpiperazine moiety can be alkylated or acylated to modulate solubility and target affinity. Quaternary ammonium derivatives exhibit enhanced blood-brain barrier penetration, relevant for neurological applications .

Comparative Analysis with Structural Analogs

CompoundKey SubstituentsBiological Activity
3-Bromo-8-(4-methylpiperazin-1-yl)Br (C3), 4-Me-piperazineDDR1 inhibition, Antibacterial
6-Bromo-2-(chloromethyl)-8-(4-Me-piperazine)ClCH₂ (C2), Br (C6)Kinase inhibition
8-Amino-3-arylimidazo[1,2-a]pyrazineNH₂ (C8), Aryl (C3)T4SS inhibition

The 3-bromo-8-piperazinyl derivative exhibits broader kinase selectivity compared to chloromethyl analogs, likely due to reduced steric hindrance .

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